molecular formula C10H6BrClO3 B8308462 6-Bromo-4-(chloromethyl)-7-hydroxy-2h-chromen-2-one

6-Bromo-4-(chloromethyl)-7-hydroxy-2h-chromen-2-one

Cat. No. B8308462
M. Wt: 289.51 g/mol
InChI Key: TVUUWNOFLFDCFQ-UHFFFAOYSA-N
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Patent
US06472541B2

Procedure details

A solution of 936.1 mg (4.953 mmol) 4-bromoresorcinol, concentrated sulfuric acid (5 mL) and ethyl 4-chloroacetoacetate (1 mL, 7.4 mmol) was stirred for 6 days at room temperature. The reaction mixture was poured into ice-water and stirred for 2 hours to give a fine precipitate. The precipitate was collected by filtration, washed with cold water and dried under vacuum over P2O5 to yield 847.6 mg (2.928 mmol, 59.1% yield) of compound 11 as a solid. 1H NMR (CD3OD) δ 7.96 (1H, s), 6.86 (1H, s), 6.43 (1H, s), 4.83 (2H, s).
Quantity
936.1 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59.1%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1[OH:9].S(=O)(=O)(O)O.[Cl:15][CH2:16][C:17](=O)[CH2:18][C:19](OCC)=[O:20]>>[Br:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][C:3]=1[OH:9])[O:6][C:19](=[O:20])[CH:18]=[C:17]2[CH2:16][Cl:15]

Inputs

Step One
Name
Quantity
936.1 mg
Type
reactant
Smiles
BrC1=C(C=C(O)C=C1)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a fine precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over P2O5

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=CC(OC2=CC1O)=O)CCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.928 mmol
AMOUNT: MASS 847.6 mg
YIELD: PERCENTYIELD 59.1%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.